ウルソデオキシコール酸

概要

説明

ウルソデオキシコール酸は、ウルソデオキシコール酸としても知られており、ヒト胆汁中に少量含まれる天然の胆汁酸です。主に胆石や原発性胆汁性胆管炎などの特定の肝疾患の治療に使用されます。 ウルソデオキシコール酸は、コレステロールの産生を減らし、胆汁中のコレステロールを溶解することにより作用し、胆石の形成を防ぐのに役立ちます .

科学的研究の応用

Ursodiol has a wide range of scientific research applications:

Chemistry: Ursodiol is used as a model compound in studies of bile acid chemistry and metabolism.

Biology: Research on ursodiol focuses on its effects on cellular processes and its role in modulating bile acid pools.

Medicine: Ursodiol is extensively studied for its therapeutic effects in treating liver diseases, gallstones, and other hepatobiliary disorders.

Industry: Ursodiol is used in the pharmaceutical industry for the development of bile acid-based therapies and formulations .

生化学分析

Biochemical Properties

Ursodiol interacts with various enzymes, proteins, and other biomolecules. It modifies the constituents of the bile acid pool, stimulates hepatobiliary secretion, exerts cytoprotective effects, inhibits bile acid absorption by cholangiocytes, and exerts immunomodulatory action . These interactions contribute to its therapeutic effects in treating liver diseases.

Cellular Effects

Ursodiol has significant effects on various types of cells and cellular processes. It influences cell function by reducing the cholesterol saturation of bile, leading to the gradual dissolution of cholesterol-rich gallstones . It also has hepatoprotectant and anticholestatic properties, which help in alleviating hepatic inflammation .

Molecular Mechanism

Ursodiol exerts its effects at the molecular level through several mechanisms. It replaces the hydrophobic or more toxic bile acids from the bile acid pool . It also suppresses hepatic synthesis and secretion of cholesterol and decreases intestinal absorption of cholesterol .

Temporal Effects in Laboratory Settings

The effects of Ursodiol change over time in laboratory settings. A study showed that a patient with primary biliary cholangitis (PBC) developed an immediate hypersensitivity reaction to Ursodiol. After switching to a second-line treatment, her PBC continued to progress. She then completed a novel 12-step desensitization protocol to oral Ursodiol .

Dosage Effects in Animal Models

In small animals, Ursodiol may be useful in the treatment of cholesterol-containing gallstones, idiopathic hepatic lipidosis, and chronic active hepatitis. The dosage in dogs and cats is 15 mg/kg, PO, every 24 hours .

Metabolic Pathways

Ursodiol is involved in various metabolic pathways. It is a key determinant in maintaining the dynamic communication between the host and gut microbiota . It also improves the amino acid metabolism dysfunction, a unique mechanism of Ursodiol in relieving hepatic steatosis .

Transport and Distribution

Ursodiol is transported and distributed within cells and tissues. It increases bile flow and decreases the hepatotoxic effect of bile salts by decreasing their detergent action .

準備方法

合成経路と反応条件: ウルソデオキシコール酸は、ケノデオキシコール酸のエピメリ化によって合成できます。このプロセスは、塩基触媒反応を用いてケノデオキシコール酸をウルソデオキシコール酸に変換する工程が含まれます。 反応には通常、水酸化ナトリウムまたは水酸化カリウムを塩基として使用し、反応は高温で実施されます .

工業的生産方法: ウルソデオキシコール酸の工業的生産には、動物源からの胆汁酸の抽出と、ウルソデオキシコール酸を生成するための化学的修飾が含まれます。 このプロセスには、最終製品が医薬品基準を満たすことを保証するための精製工程が含まれます .

化学反応の分析

反応の種類: ウルソデオキシコール酸は、酸化、還元、置換反応などのさまざまな化学反応を起こします。これらの反応は、ウルソデオキシコール酸の代謝と治療効果に不可欠です。

一般的な試薬と条件:

酸化: ウルソデオキシコール酸は、過マンガン酸カリウムや三酸化クロムなどの試薬を用いて酸性条件下で酸化できます。

還元: ウルソデオキシコール酸の還元は、パラジウム触媒の存在下で水素ガスを用いて達成できます。

置換: ウルソデオキシコール酸を含む置換反応は、一般的にアルキルハライドやアシルクロリドなどの試薬を塩基性条件下で使用します

生成される主要な生成物: これらの反応から生成される主要な生成物には、さまざまな水酸化および脱水酸化胆汁酸が含まれ、これらはウルソデオキシコール酸の治療効果において役割を果たします .

4. 科学研究の応用

ウルソデオキシコール酸は、さまざまな科学研究の応用があります。

化学: ウルソデオキシコール酸は、胆汁酸の化学と代謝に関する研究においてモデル化合物として使用されます。

生物学: ウルソデオキシコール酸の研究は、その細胞プロセスへの影響と胆汁酸プールの調節における役割に焦点を当てています。

医学: ウルソデオキシコール酸は、肝疾患、胆石、およびその他の肝胆道疾患の治療における治療効果について広く研究されています。

作用機序

ウルソデオキシコール酸は、いくつかの機序を通じてその効果を発揮します。

コレステロールの調節: ウルソデオキシコール酸は、腸内でのコレステロールの吸収を減らし、コレステロールが豊富な胆石の溶解を促進します。

肝保護効果: ウルソデオキシコール酸は、胆汁酸プール内の毒性のある胆汁酸を置き換え、肝臓の損傷を軽減し、肝臓の機能を改善します。

抗炎症効果: ウルソデオキシコール酸は、肝臓と胆管の炎症を軽減する抗炎症作用があります .

類似の化合物:

ケノデオキシコール酸: エピメリ化によってウルソデオキシコール酸に変換できる一次胆汁酸。

コール酸: さまざまな治療用途を持つ別の一次胆汁酸。

デオキシコール酸: 似た性質を持つが、治療用途が異なる二次胆汁酸 .

ウルソデオキシコール酸の独自性: ウルソデオキシコール酸は、その親水性のために、他の胆汁酸と比較して毒性が低くなっています。 コレステロール胆石を溶解する能力と肝保護効果により、貴重な治療薬となっています .

類似化合物との比較

Chenodeoxycholic Acid: A primary bile acid that can be converted to ursodiol through epimerization.

Cholic Acid: Another primary bile acid with different therapeutic applications.

Deoxycholic Acid: A secondary bile acid with similar properties but different therapeutic uses .

Uniqueness of Ursodiol: Ursodiol is unique due to its hydrophilic nature, which makes it less toxic compared to other bile acids. Its ability to dissolve cholesterol gallstones and its hepatoprotective effects make it a valuable therapeutic agent .

特性

IUPAC Name |

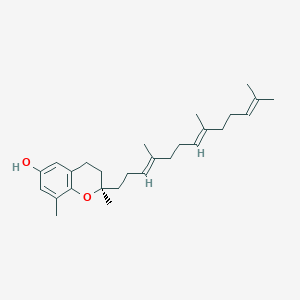

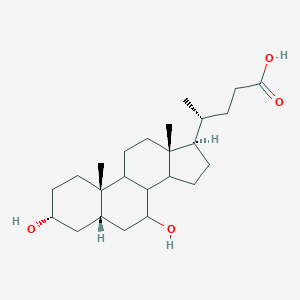

(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40O4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26/h14-20,22,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15+,16-,17-,18+,19+,20+,22+,23+,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUDATBOHQWOJDD-UZVSRGJWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6023731 | |

| Record name | Ursodeoxycholic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ursodeoxycholic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000946 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.02 mg/mL | |

| Record name | Ursodeoxycholic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01586 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ursodeoxycholic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000946 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Ursodeoxycholic acid reduces elevated liver enzyme levels by facilitating bile flow through the liver and protecting liver cells. The main mechanism if anticholelithic. Although the exact process of ursodiol's anticholelithic action is not completely understood, it is thought that the drug is concentrated in bile and decreases biliary cholesterol by suppressing hepatic synthesis and secretion of cholesterol and by inhibiting its intestinal absorption. The reduced cholesterol saturation permits the gradual solubilization of cholesterol from gallstones, resulting in their eventual dissolution. | |

| Record name | Ursodeoxycholic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01586 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

128-13-2 | |

| Record name | Ursodeoxycholic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=128-13-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ursodiol [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000128132 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ursodeoxycholic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01586 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ursodeoxycholic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ursodeoxycholic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.437 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | URSODIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/724L30Y2QR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ursodeoxycholic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000946 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

203 °C | |

| Record name | Ursodeoxycholic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01586 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ursodeoxycholic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000946 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。